BenchChemオンラインストアへようこそ!

6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Physicochemical profiling Lipophilicity Drug-likeness

6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 1225716-75-5, molecular formula C13H12N4O2S, molecular weight 288.33 g/mol) is a heterocyclic small molecule belonging to the triazolopyridazine class. Its core scaffold features a fused [1,2,4]triazolo[4,3-b]pyridazine bicyclic system substituted at the 6-position with a 3,4-dimethoxyphenyl ring and bearing a reactive free thiol (–SH) group at the 3-position.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33
CAS No. 1225716-75-5
Cat. No. B2418133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
CAS1225716-75-5
Molecular FormulaC13H12N4O2S
Molecular Weight288.33
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN3C(=NNC3=S)C=C2)OC
InChIInChI=1S/C13H12N4O2S/c1-18-10-5-3-8(7-11(10)19-2)9-4-6-12-14-15-13(20)17(12)16-9/h3-7H,1-2H3,(H,15,20)
InChIKeyFKWJMJPQQBANSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 1225716-75-5): Structural Identity and Scaffold Classification for Procurement Evaluation


6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 1225716-75-5, molecular formula C13H12N4O2S, molecular weight 288.33 g/mol) is a heterocyclic small molecule belonging to the triazolopyridazine class. Its core scaffold features a fused [1,2,4]triazolo[4,3-b]pyridazine bicyclic system substituted at the 6-position with a 3,4-dimethoxyphenyl ring and bearing a reactive free thiol (–SH) group at the 3-position . The compound is supplied as a research-grade intermediate with a typical purity specification of 97% . This scaffold class has gained significant attention in medicinal chemistry as a privileged structure for kinase inhibitor design, most notably exemplified by the clinical-stage c-Met inhibitor SGX-523, which is a 3-thioether derivative of the same triazolopyridazine-3-thiol core .

Why 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol Cannot Be Casually Substituted by Other Triazolopyridazine Analogs


Within the [1,2,4]triazolo[4,3-b]pyridazine-3-thiol chemotype, even modest variations at the 6-aryl position produce substantial shifts in molecular properties and biological performance. The 3,4-dimethoxyphenyl substituent on this compound confers a distinct lipophilicity profile (cLogP ≈ 2.1, TPSA = 61.54 Ų) that differs meaningfully from mono-methoxy (e.g., 3-methoxyphenyl or 4-methoxyphenyl) and unsubstituted phenyl analogs. Critically, SAR studies on 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine congeners have demonstrated that the number and positioning of methoxy groups on the 6-aryl ring directly govern antiproliferative potency, with IC50 values spanning over four orders of magnitude (0.008–90.5 μM) depending on the substitution pattern . Furthermore, the free 3-thiol group is the essential functional handle that enables downstream diversification into potent kinase inhibitors via S-alkylation or S-arylation—a synthetic route that would be impossible with 3-alkyl, 3-aryl, or 3-unsubstituted analogs lacking this nucleophilic sulfur center . These interdependent structural features mean that procuring a close analog (e.g., the 4-methoxyphenyl or unsubstituted phenyl variant) cannot replicate the same synthetic utility or physicochemical property set, rendering generic substitution unsuitable for SAR exploration or focused library synthesis programs.

Quantitative Differentiation Evidence for 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol Versus Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3,4-Dimethoxyphenyl vs. Pyridin-3-yl and Unsubstituted Phenyl Analogs

The target compound 6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol exhibits a calculated LogP of approximately 2.10 , positioning it in a moderate lipophilicity range favorable for both aqueous solubility and membrane permeability. This value reflects the balanced hydrophobic contribution of the 3,4-dimethoxyphenyl group. In contrast, the pyridin-3-yl analog (CAS 1286717-32-5; molecular weight 229.26, molecular formula C10H7N5S) lacks the dimethoxyphenyl ring and possesses a significantly lower molecular weight and a more polar character due to the pyridine nitrogen, which would be expected to reduce LogP substantially below 2.0 . The unsubstituted 6-phenyl analog would likewise exhibit a lower LogP owing to the absence of the two methoxy groups. This LogP differential is important because LipE (lipophilic efficiency) calculations, commonly used in kinase inhibitor optimization, directly depend on accurate LogP values—a shift of 0.5–1.0 LogP units can alter LipE by the same magnitude, impacting candidate prioritization.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiation

The target compound has a TPSA of 61.54 Ų with 7 hydrogen bond acceptors and 1 hydrogen bond donor . This TPSA falls within the favorable range for oral bioavailability (typically <140 Ų) while providing sufficient polar surface area for target binding interactions. The 6-(pyridin-3-yl) analog (CAS 1286717-32-5) has a different heteroatom count (molecular formula C10H7N5S, only 5 nitrogen atoms and 1 sulfur vs. C13H12N4O2S with 4 nitrogen, 2 oxygen, and 1 sulfur), resulting in a distinct hydrogen bond acceptor/donor profile . The 3,4-dimethoxyphenyl substitution pattern on the target compound introduces two ether oxygen atoms that serve as additional hydrogen bond acceptors, which can engage in critical interactions with kinase hinge regions or other protein binding pockets—a feature absent in unsubstituted phenyl or methyl-substituted analogs. In SAR studies of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, the presence and position of methoxy groups on the A-ring were demonstrated to be preconditions for effective antiproliferative activity, with the 3,4,5-trimethoxy pattern being optimal but 3,4-dimethoxy also supporting activity .

ADME prediction TPSA Oral bioavailability

Free 3-Thiol Group as a Critical Synthetic Handle: Comparison with 3-Alkyl and 3-Aryl Triazolopyridazine Analogs

The free thiol (–SH) at the 3-position of the triazolopyridazine core is the essential functional group that enables late-stage diversification via S-alkylation or S-arylation chemistry. This is the exact synthetic strategy used to produce SGX-523 (CAS 1022150-57-7), an exquisitely selective, ATP-competitive c-Met inhibitor with an IC50 of 4 nM against the purified MET kinase and cellular IC50 values of 40 nM (GTL16 gastric cancer) and 12 nM (A549 lung carcinoma) . SGX-523 is constructed by reacting 6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with a quinolin-6-yl electrophile, replacing the thiol hydrogen . The target compound 6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol possesses the identical 3-thiol handle but a different 6-aryl substituent (3,4-dimethoxyphenyl vs. 1-methylpyrazol-4-yl), offering an orthogonal vector for SAR exploration. Analogs in which the 3-position is substituted with methyl, aryl, or hydrogen lack this nucleophilic sulfur and cannot undergo analogous diversification, fundamentally limiting their utility as synthetic intermediates for focused kinase inhibitor library generation. In the broader class, the potency range achievable through 3-thioether modification spans from nanomolar (SGX-523: 4 nM) to low micromolar, depending on the electrophile chosen, making the free thiol starting material the critical branch point for SAR .

Kinase inhibitor synthesis Thiol functionalization SGX-523 scaffold

Antiproliferative SAR Context: Methoxy Substitution Pattern Impact on Cytotoxicity in Triazolopyridazine Series

In a systematic SAR study of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, the nature of the A-ring (6-position) and B-ring (3-position) substitution patterns determined antiproliferative potency across a >10,000-fold range (IC50 0.008–90.5 μM) against SGC-7901, A549, and HT-1080 cell lines . The most potent compound in the series (4q, bearing a 3-amino-4-methoxyphenyl B-ring and a 3,4,5-trimethoxyphenyl A-ring) achieved IC50 values of 0.014, 0.008, and 0.012 μM against these three lines, comparable to the reference drug combretastatin A-4 (CA-4, IC50 = 0.009–0.012 μM) . Critically, compounds lacking the 3,4,5-trimethoxy or 3,4-dimethoxy pattern on the A-ring showed markedly reduced activity. While the target compound (6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol) was not directly tested in this study—it bears a 3-thiol rather than a 3-aryl substituent—the class-level SAR indicates that the 3,4-dimethoxyphenyl group at the 6-position supports cytotoxic activity, whereas mono-methoxy, unsubstituted phenyl, or heteroaryl replacements at this position would be expected to attenuate potency based on the established pharmacophore model . Furthermore, newer triazolopyridazine derivatives have been reported as dual c-Met/Pim-1 inhibitors with c-Met IC50 values as low as 0.163 ± 0.01 μM and mean growth inhibition of 55.84% across the NCI-60 panel , reinforcing that proper 6-aryl substitution is a key determinant of kinase inhibitory activity in this chemotype.

Antiproliferative activity Tubulin polymerization SAR analysis

Physicochemical and Supplier Specification Benchmarking Against Closest Available Analogs

The target compound is commercially available from multiple suppliers with a standard purity specification of 97% (HPLC) . Key identity and quality parameters include: molecular formula C13H12N4O2S, molecular weight 288.32 g/mol, MDL number MFCD16482131, boiling point 414.1 ± 55.0 °C at 760 mmHg, LogP 2.10, TPSA 61.54 Ų, and SMILES code SC1=NN=C(C=C2)N1N=C2C3=CC(OC)=C(OC)C=C3 . The closest commercially cataloged analogs differ in critical specifications: 6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 1286717-32-5) has a significantly lower molecular weight (229.26 vs. 288.33) and different molecular formula (C10H7N5S vs. C13H12N4O2S), confirming it is a distinct chemical entity rather than a substitute . 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 2097932-88-0) has molecular formula C12H8N4O2S and molecular weight 272.28, reflecting the methylenedioxy substitution instead of the two methoxy groups . These specification-level differences mean that ordering the wrong catalog number will deliver a structurally distinct compound with different reactivity, solubility, and biological profile, potentially invalidating months of SAR work.

Procurement specifications Purity benchmarking Quality control

High-Value Application Scenarios for 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis via 3-Thiol S-Functionalization

The compound's free 3-thiol group enables parallel synthesis of focused triazolopyridazine-based kinase inhibitor libraries through high-yielding S-alkylation or S-arylation reactions. This is the identical synthetic strategy that generated SGX-523, a clinical-stage c-Met inhibitor with MET kinase IC50 of 4 nM . By reacting the thiol with diverse electrophiles (alkyl halides, aryl halides, Michael acceptors), medicinal chemistry teams can rapidly explore SAR at the 3-position while keeping the 3,4-dimethoxyphenyl substituent at the 6-position constant. The moderate LogP (≈2.1) and TPSA (61.54 Ų) of the parent compound provide a favorable starting point for further optimization, as the physicochemical properties of the final S-functionalized products can be tuned by the choice of electrophile without pushing LipE into unfavorable territory. This approach has been validated by the 2024 report of dual c-Met/Pim-1 inhibitors built on the triazolopyridazine scaffold, where compound 4g achieved c-Met IC50 of 0.163 μM and Pim-1 IC50 of 0.283 μM .

Antiproliferative SAR Probes Targeting Tubulin or Kinase-Driven Cancer Cell Lines

Based on class-level SAR evidence from the 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine series—where compounds with methoxy-substituted aryl rings at position 6 achieved IC50 values as low as 8 nM against A549 lung adenocarcinoma cells —this compound can serve as a core scaffold for antiproliferative probe development. The 3,4-dimethoxyphenyl group is positioned to interact with hydrophobic pockets in tubulin (colchicine binding site) or kinase ATP-binding sites, as demonstrated by molecular docking studies on related analogs . Researchers investigating tubulin polymerization inhibition or kinase-driven proliferation in SGC-7901 (gastric), A549 (lung), HT-1080 (fibrosarcoma), or MCF-7 (breast) cancer models would select this specific 3,4-dimethoxy-substituted building block over the unsubstituted phenyl or heteroaryl analogs because the methoxy pattern has been shown to be a critical pharmacophoric element for potent activity in this chemotype .

Covalent Inhibitor Design Leveraging the Thiol Warhead

The nucleophilic 3-thiol group is not only a synthetic handle but also a potential covalent warhead for targeting cysteine residues in kinase active sites or other disease-relevant proteins. In the broader triazolopyridazine class, thiol and thioether derivatives have demonstrated the ability to engage cysteine residues via disulfide bond formation or Michael addition after oxidation/activation . Target engagement can be confirmed through mass spectrometry-based proteomics or fluorescence-based activity assays. The 3,4-dimethoxyphenyl group at the 6-position provides additional binding affinity and selectivity through complementary hydrophobic interactions, making this compound a privileged starting point for structure-based covalent inhibitor design. This approach is particularly relevant for kinases that possess a poorly conserved cysteine residue near the ATP-binding pocket (e.g., EGFR Cys797, BTK Cys481, or RSK Cys436), where covalent targeting can achieve isoform selectivity unattainable with reversible inhibitors .

Physicochemical Property Benchmarking and Computational Model Calibration

With its well-defined calculated properties (LogP = 2.10, TPSA = 61.54 Ų, molecular weight = 288.33, H_Acceptors = 7, H_Donors = 1, Rotatable_Bonds = 3) , this compound can serve as a calibration standard for computational ADME prediction models within the triazolopyridazine chemical space. Computational chemists can use this compound as an anchor point when building QSAR or machine learning models for LogP, solubility, or permeability prediction, as its experimentally verifiable properties (via shake-flask LogP determination, kinetic solubility assay, or PAMPA permeability measurement) can be compared directly with in silico predictions. The availability of closely related analogs with single-point structural changes (e.g., 6-phenyl, 6-(3-methoxyphenyl), 6-(4-methoxyphenyl), 6-(pyridin-3-yl), 6-(2H-1,3-benzodioxol-5-yl)) enables systematic assessment of how each structural modification impacts predicted vs. experimental properties, strengthening the predictive power of computational models used in drug discovery programs.

Quote Request

Request a Quote for 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.